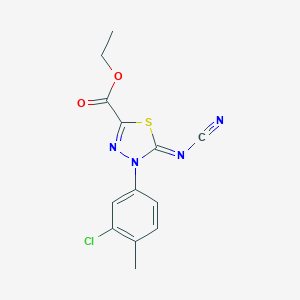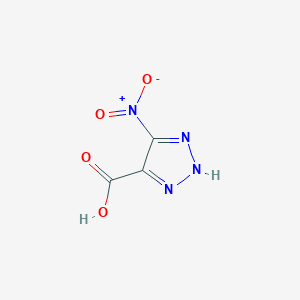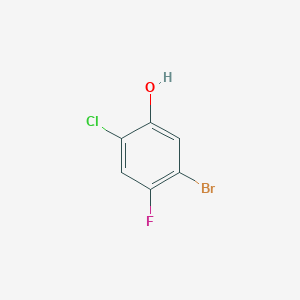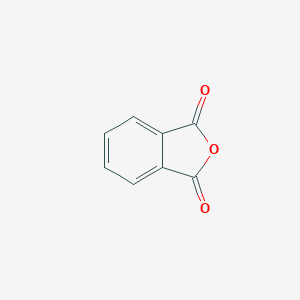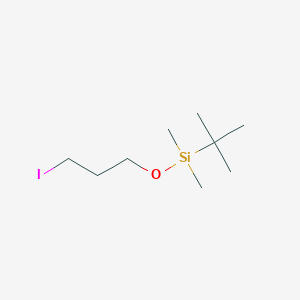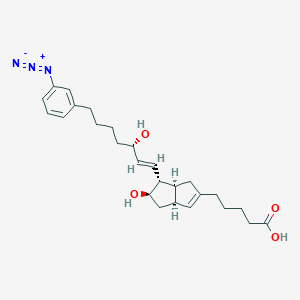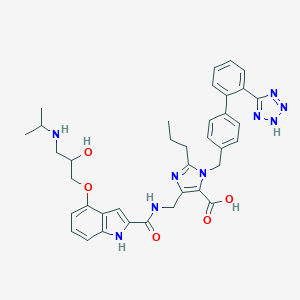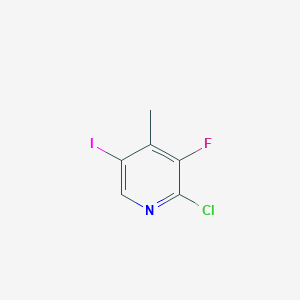
2-Chloro-3-fluoro-5-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a heterocyclic compound containing a pyridine ring. It has a molecular weight of 271.46 . It is a yellow to brown solid and is used in the preparation of biologically active compounds .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine is C6H4ClFIN . The InChI code is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-5-iodo-4-methylpyridine is very slightly soluble (0.3 g/L at 25 ºC) . It has a density of 1.979±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 263.8±35.0 ºC at 760 Torr , and the flash point is 113.3±25.9 ºC .Scientific Research Applications
Summary of the Application
“2-Chloro-3-fluoro-5-iodo-4-methylpyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as an intermediate for the synthesis of several crop-protection products .
Methods of Application or Experimental Procedures
The major use of derivatives of “2-Chloro-3-fluoro-5-iodo-4-methylpyridine” is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
Five pharmaceutical and two veterinary products containing the derivatives have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Synthesis of Fluorinated Pyridines
Summary of the Application
“2-Chloro-3-fluoro-5-iodo-4-methylpyridine” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Methods of Application or Experimental Procedures
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
Results or Outcomes
The synthesis of fluorinated pyridines has led to the development of new agricultural products having improved physical, biological, and environmental properties .
3. Synthesis of Trifluoromethylpyridines
Summary of the Application
“2-Chloro-3-fluoro-5-iodo-4-methylpyridine” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are an important subgroup of fluorinated compounds .
Methods of Application or Experimental Procedures
Trifluoromethylpyridines are synthesized and used as intermediates in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
Results or Outcomes
More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
The safety information for 2-Chloro-3-fluoro-5-iodo-4-methylpyridine indicates that it has the following hazard statements: H302, H315, H320, H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301+P312, P330 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
properties
IUPAC Name |
2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEJNYBOMMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437617 | |
| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-5-iodo-4-methylpyridine | |
CAS RN |
153035-01-9 | |
| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


